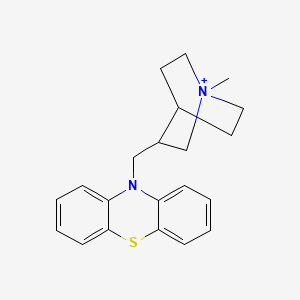
Mequitamium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mequitamium is a potent pharmaceutical intermediate primarily used in the synthesis of Mequitazium iodide . It has a molecular formula of C21H25N2S and a molecular weight of 337.5 . This compound is known for its significant role in medicinal chemistry, particularly in the development of compounds with therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mequitamium can be synthesized through the quaternization of 10-(1-azabicyclo[2.2.2]oct-3-ylmethyl)-10H-phenothiazine with methyl iodide in acetonitrile at 50°C . This method involves the reaction of the precursor compound with methyl iodide to form this compound iodide.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above. The process involves the use of large-scale reactors and controlled reaction conditions to ensure the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Mequitamium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using appropriate reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Mequitamium has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: this compound is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is explored for its therapeutic potential in treating various medical conditions.
Industry: this compound is utilized in the production of pharmaceutical products and other chemical intermediates.
Mechanism of Action
Mequitamium exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit platelet activating factor (PAF)-induced platelet aggregation and bronchoconstriction . The compound interferes with secondary mechanisms activated by PAF, rather than directly antagonizing PAF at receptor sites . Additionally, this compound binds to histamine H1 receptors and muscarinic acetylcholine receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Mequitazium iodide: A closely related compound with similar pharmacological properties.
Diphenhydramine: Another histamine H1 receptor antagonist with similar therapeutic applications.
Astemizole: A compound with comparable antihistamine activity.
Uniqueness
Mequitamium is unique due to its dual action on both histamine H1 receptors and muscarinic acetylcholine receptors . This dual mechanism enhances its therapeutic potential and distinguishes it from other similar compounds.
Properties
CAS No. |
101396-46-7 |
|---|---|
Molecular Formula |
C21H25N2S+ |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C21H25N2S/c1-23-12-10-16(11-13-23)17(15-23)14-22-18-6-2-4-8-20(18)24-21-9-5-3-7-19(21)22/h2-9,16-17H,10-15H2,1H3/q+1 |
InChI Key |
LRHZGVSONLULIX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















